Ethyl n-phenylbenzenecarboximidoate
Description
Ethyl N-phenylbenzenecarboximidoate (CAS: Not explicitly provided; structurally analogous to Ethyl 2-(4-Carbamimidoylphenoxyacetate)) is a benzamidine derivative synthesized via nucleophilic substitution. As described in , it is prepared by reacting 4-hydroxybenzenecarboximidamide with ethyl chloroacetate in ethanol under reflux, followed by recrystallization to yield a pure product . The compound features an ethyl ester group linked to a phenylcarboximidoamide core, conferring moderate polarity and solubility in ethanol.
Properties
CAS No. |
6780-41-2 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C15H15NO/c1-2-17-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
AXYNBRIVOBRYJY-UHFFFAOYSA-N |
SMILES |
CCOC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
6780-41-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
O-(Tert-Butyldimethylsilyl)Benzanilide
Structural Differences :
- Ethyl N-phenylbenzenecarboximidoate contains an ethyl ester group (-COOEt), whereas O-(tert-butyldimethylsilyl)benzanilide (CAS: 404392-70-7) substitutes the ester with a bulky tert-butyldimethylsilyl (TBDMS) ether group (-OSiMe₂tBu) .
- The TBDMS group enhances steric hindrance and lipophilicity compared to the ethyl ester.
Physicochemical Properties :
| Property | This compound | O-(Tert-Butyldimethylsilyl)Benzanilide |
|---|---|---|
| Molecular Formula | Likely C₁₅H₁₄N₂O₃* | C₁₉H₂₅NOSi |
| Molecular Weight (g/mol) | ~278.3 (estimated) | 311.49 |
| Density (g/cm³) | Not reported | 0.93 |
| Boiling Point (°C) | Not reported | 373.3 |
| Melting Point (°C) | Not reported | 179.5 |
| Vapor Pressure (mmHg) | Not reported | 1.95E-05 at 25°C |
Reactivity :
- The TBDMS group in O-(tert-butyldimethylsilyl)benzanilide offers protection against nucleophilic attack, making it more stable under basic conditions than the ethyl ester variant .
- This compound’s ester group is prone to hydrolysis, enabling its use as a reactive intermediate in coupling reactions .
2-Aminobenzamide Derivatives
- Functional Groups: 2-Aminobenzamides feature a primary amine (-NH₂) at the ortho position of the benzamide, whereas this compound has an imidoate group (-N-C(=O)-OEt) .
- Applications: 2-Aminobenzamides are widely studied as protease inhibitors and epigenetic modulators, whereas this compound’s applications focus on synthetic intermediates due to its reactive ester moiety .
N-Phenylbenzenecarboxamide
- Key Difference : Replacement of the imidoate group (-N-C(=O)-OEt) with a simple amide (-NH-C(=O)-) reduces electrophilicity, altering reactivity in organic synthesis.
- Stability : The amide derivative is less reactive toward nucleophiles but more thermally stable compared to the imidoate analogue.
Research Implications and Limitations
- Synthetic Utility : The ethyl ester group in this compound offers versatility in further functionalization, whereas bulkier analogues like O-(tert-butyldimethylsilyl)benzanilide prioritize stability .
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